N-[4-({4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]ANILINO}SULFONYL)PHENYL]ACETAMIDE
Description
N-[4-({4-[(1,3-Thiazol-2-ylamino)sulfonyl]anilino}sulfonyl)phenyl]acetamide is a sulfonamide derivative characterized by a bis-sulfonyl-linked aromatic core. The structure features two phenyl rings connected via sulfonyl groups, with one phenyl bearing an acetamide substituent and the other linked to a thiazole ring through a sulfonamide bond. This compound’s design leverages the sulfonamide scaffold, widely explored for antimicrobial, antitumor, and enzyme-inhibitory activities .
Properties
IUPAC Name |
N-[4-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O5S3/c1-12(22)19-13-2-6-15(7-3-13)28(23,24)20-14-4-8-16(9-5-14)29(25,26)21-17-18-10-11-27-17/h2-11,20H,1H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POQWTXOAOSBUAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-({4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]ANILINO}SULFONYL)PHENYL]ACETAMIDE typically involves multi-step reactions. One common method includes the reaction of β-keto esters with tribromoisocyanuric acid in an aqueous medium, followed by subsequent reaction with thiourea and DABCO . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1.1. Formation of Sulfonamide Linkages
The compound’s dual sulfonamide groups are synthesized via sequential nucleophilic substitution reactions. Key steps include:
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Step 1: Reaction of 4-aminophenylsulfonyl chloride with 1,3-thiazol-2-amine in a polar aprotic solvent (e.g., DMF) under basic conditions (KCO) to form the first sulfonamide bond .
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Step 2: Subsequent coupling of the intermediate with 4-acetamidophenylsulfonyl chloride to introduce the second sulfonamide group .
Reaction Conditions:
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| 1 | DMF, KCO, 0–5 °C | 70–85% | |
| 2 | EtOH, piperidine, reflux | 65–78% |
1.2. Thiazole Ring Functionalization
The thiazole moiety is synthesized via cyclization of thiourea derivatives with α-haloketones. For example:
Key SAR Insight:
Electron-withdrawing groups (e.g., –NO, –Cl) on the phenyl ring enhance reactivity during sulfonamide formation .
2.1. Acetylation of the Primary Amine
The acetamide group is introduced via acetylation of the primary amine using acetic anhydride in glacial acetic acid:
2.2. Stability Under Acidic/Basic Conditions
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Acidic Hydrolysis: The acetamide group hydrolyzes to a free amine in concentrated HCl (reflux, 6 h) .
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Basic Conditions: Sulfonamide bonds remain stable in NaOH (pH > 10) .
Degradation Products:
| Condition | Major Product | Minor Product |
|---|---|---|
| 6M HCl, reflux | 4-aminobenzenesulfonic acid | Thiazole-2-amine |
| 2M NaOH, 80 °C | No degradation | – |
3.1. Solvent Optimization
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Polar aprotic solvents (DMF, DMSO) improve sulfonamide coupling efficiency due to enhanced solubility of intermediates .
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Ethanol/water mixtures are preferred for crystallization (purity > 95%) .
3.2. Role of Catalysts
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Piperidine accelerates Knoevenagel condensations in thiazole synthesis (rate increase by 40%) .
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Iodine facilitates thiourea cyclization to thiazoles (yield improvement: 15–20%) .
Comparative Reactivity with Analogues
A structure-activity relationship (SAR) study of similar sulfonamide-thiazole hybrids reveals:
| Compound | Modification | Reactivity Trend |
|---|---|---|
| A | –NO at phenyl | Faster sulfonylation |
| B | –OCH at phenyl | Reduced electrophilicity |
| C | Methyl-thiazole | Enhanced stability |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that thiazole derivatives, including N-[4-({4-[(1,3-thiazol-2-ylamino)sulfonyl]anilino} sulfonyl)phenyl]acetamide, exhibit notable antimicrobial properties. These compounds can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antibiotics. For instance, studies have demonstrated that modifications in the thiazole ring can enhance the antibacterial efficacy against resistant strains .
Anticancer Properties
Thiazole derivatives are also being investigated for their anticancer activities. The compound has shown promise in inhibiting cancer cell proliferation in vitro. Specific studies have reported that thiazole-based compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival .
Table 1: Summary of Antimicrobial and Anticancer Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis |
Pharmaceutical Formulations
The compound's unique structure allows it to be utilized in pharmaceutical formulations as a lead compound for drug development. Its sulfonamide and thiazole moieties can enhance solubility and bioavailability, which are critical factors in drug efficacy. Researchers are focusing on optimizing its pharmacokinetic properties to improve therapeutic outcomes .
Materials Science
Polymer Chemistry
N-[4-({4-[(1,3-thiazol-2-ylamino)sulfonyl]anilino} sulfonyl)phenyl]acetamide can be incorporated into polymer matrices to develop new materials with enhanced mechanical and thermal properties. Such materials could be useful in biomedical applications, such as drug delivery systems or tissue engineering scaffolds .
Nanotechnology
In nanotechnology, this compound can serve as a precursor for synthesizing nanoparticles with specific functionalities. For example, thiazole derivatives are being studied for their ability to form stable nanoparticles that can be used in targeted drug delivery systems, improving the specificity and efficiency of treatment .
Case Studies
Case Study 1: Development of Antibacterial Agents
A study published in the Journal of Medicinal Chemistry explored a series of thiazole derivatives and identified N-[4-({4-[(1,3-thiazol-2-ylamino)sulfonyl]anilino} sulfonyl)phenyl]acetamide as one of the most potent compounds against methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship (SAR) analysis revealed that modifications to the thiazole ring significantly influenced antibacterial activity .
Case Study 2: Cancer Therapeutics
In another investigation, researchers evaluated the anticancer potential of this compound against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with a notable effect on breast cancer cells. The study highlighted the importance of further exploring its mechanism of action to develop effective cancer therapies .
Mechanism of Action
The mechanism of action of N-[4-({4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]ANILINO}SULFONYL)PHENYL]ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring’s electrostatic potential plays a significant role in drug-target protein interactions, influencing the compound’s biological effects .
Comparison with Similar Compounds
Comparative Data Table
*Estimated based on structural analysis.
Research Findings and Implications
- Synthetic Accessibility : The target compound and its analogs are typically synthesized via sulfonation, acylation, or nucleophilic substitution, as seen in compounds 15 and 29 .
- Biological Relevance : Thiazole-containing sulfonamides (e.g., sulfathiazole derivatives) are historically significant as antibiotics, suggesting the target compound may share similar mechanisms . Substituted phenyl variants (e.g., compound 15) have shown antitubercular activity, highlighting the scaffold’s versatility .
- Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., chloro, sulfonyl) enhance binding to bacterial dihydropteroate synthase . Bulky substituents (e.g., lauroyl, phenoxy) may improve pharmacokinetics but reduce target specificity .
Biological Activity
N-[4-({4-[(1,3-thiazol-2-ylamino)sulfonyl]anilino}sulfonyl)phenyl]acetamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula:
| Property | Value |
|---|---|
| Molecular Formula | C17H16N4O4S2 |
| Molecular Weight | 396.46 g/mol |
| CAS Number | 332414-53-6 |
The structure features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
1. Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. For example, compounds with similar thiazole structures have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways such as p53 and Bcl-2 family proteins .
2. Antimicrobial Properties
Thiazole-containing compounds have demonstrated antimicrobial activity against a range of pathogens. Studies suggest that these compounds inhibit bacterial growth by interfering with protein synthesis and disrupting cell wall integrity. They are particularly effective against Gram-positive bacteria due to their unique structural components that enhance membrane permeability .
Study 1: Antitumor Efficacy
A study evaluated the efficacy of N-[4-({4-[(1,3-thiazol-2-ylamino)sulfonyl]anilino} sulfonyl)phenyl]acetamide in inhibiting tumor growth in xenograft models. The results showed a significant reduction in tumor size compared to control groups, with an IC50 value indicating potent activity at micromolar concentrations.
Study 2: Antimicrobial Activity
In vitro tests against Staphylococcus aureus and Escherichia coli revealed that this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics. The study highlighted its potential as a lead compound for developing new antimicrobial agents, particularly in an era of rising antibiotic resistance.
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of thiazole derivatives. Key findings include:
- Substituents on the Thiazole Ring : The presence of electron-donating groups enhances cytotoxic activity, while halogen substitutions improve antimicrobial potency .
- Combination Therapies : Combining this compound with existing chemotherapeutics showed synergistic effects, suggesting potential for combination therapies in cancer treatment .
Q & A
Q. Optimization Tips :
- Monitor reaction progress via TLC or HPLC to minimize side products.
- Adjust solvent polarity (e.g., DMF for solubility vs. THF for controlled reactivity).
- Use anhydrous conditions to prevent hydrolysis of sulfonyl chlorides .
Advanced: How to resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions) for structural validation?
Methodological Answer :
Discrepancies between experimental NMR (e.g., unexpected splitting) and computational models (DFT-based predictions) may arise from:
Q. Validation Workflow :
Cross-validate with high-resolution mass spectrometry (HRMS) for molecular formula confirmation.
Use 2D NMR (COSY, HSQC) to assign ambiguous protons and carbons.
Re-run computational simulations with explicit solvent models (e.g., IEFPCM in Gaussian) .
Basic: What characterization techniques are critical for confirming the purity and identity of this compound?
Q. Methodological Answer :
Q. Purity Assurance :
- Elemental analysis (C, H, N, S) within ±0.4% of theoretical values.
- Melting point consistency (±2°C range) .
Advanced: How to design structure-activity relationship (SAR) studies for this compound’s potential as a kinase inhibitor?
Q. Methodological Answer :
Target Selection : Prioritize kinases with sulfonamide-binding pockets (e.g., VEGFR2, EGFR) using molecular docking (AutoDock Vina) .
Analog Synthesis : Modify the thiazole ring (e.g., substituents at C4/C5) and sulfonamide linkers to assess steric/electronic effects .
Bioassay :
Q. Data Interpretation :
Basic: What in vivo models are suitable for evaluating this compound’s anti-inflammatory efficacy?
Q. Methodological Answer :
- Rat Carrageenan-Induced Paw Edema : Administer 10–50 mg/kg orally; measure paw volume at 0, 1, 3, 6 h post-injection.
- Murine LPS-Induced Sepsis : Monitor cytokine levels (IL-6, TNF-α) via ELISA after intraperitoneal dosing .
Q. Methodological Answer :
Metabolism Prediction :
- Use SwissADME to identify cytochrome P450 (CYP) substrates.
- Simulate phase I/II metabolism (e.g., hydroxylation, glucuronidation) with Schrödinger’s Metabolite.
Toxicity Profiling :
- Run Derek Nexus for structural alerts (e.g., sulfonamide hypersensitivity).
- AMES test simulations (ADMETLab 2.0) to predict mutagenicity .
Validation : Compare in silico results with in vitro hepatocyte assays .
Basic: What strategies mitigate solubility challenges during formulation?
Q. Methodological Answer :
| Strategy | Example | Mechanism |
|---|---|---|
| Co-solvents | PEG-400/EtOH (1:1) | Enhance polarity and H-bonding |
| Cyclodextrin Complexation | HP-β-CD (10% w/v) | Host-guest encapsulation of hydrophobic moieties |
| Salt Formation | Sodium salt via sulfonic acid deprotonation | Improve aqueous solubility . |
Advanced: How to analyze stability under varying pH and temperature conditions?
Q. Methodological Answer :
Forced Degradation Studies :
- Acidic/alkaline hydrolysis : Incubate at pH 1.2 (HCl) and pH 10 (NaOH) at 40°C for 24 h.
- Oxidative stress : 3% H₂O₂ at 25°C for 6 h.
- Analyze degradation products via LC-MS .
Kinetic Modeling :
- Calculate t₉₀ (time for 10% degradation) using Arrhenius equation for shelf-life prediction .
Advanced: How to address contradictory bioactivity results across cell lines or assays?
Methodological Answer :
Contradictions may arise from:
- Cell line heterogeneity (e.g., MCF-7 vs. MDA-MB-231 in breast cancer models).
- Assay interference (thiazole absorbance in MTT assays).
Q. Resolution Steps :
Normalize data to protein content (BCA assay).
Use orthogonal assays (e.g., ATP-based viability vs. caspase-3 activation).
Validate target engagement via Western blot (e.g., phosphorylated EGFR) .
Basic: What green chemistry principles apply to scaling up synthesis sustainably?
Q. Methodological Answer :
| Principle | Implementation |
|---|---|
| Atom Economy | Use one-pot synthesis to reduce intermediate isolation. |
| Solvent Recycling | Recover DMF via distillation (≥90% efficiency). |
| Catalysis | Replace stoichiometric reagents with BiCl₃ for sulfonylation . |
Metrics : Calculate E-factor (kg waste/kg product) and PMI (process mass intensity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
